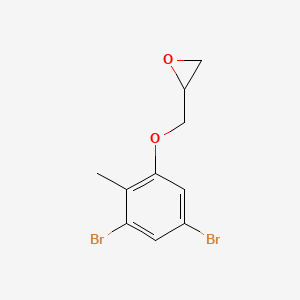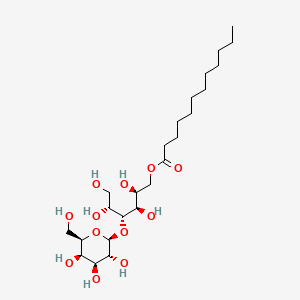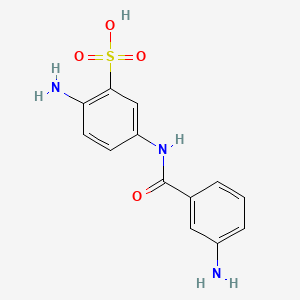
Methyl 3-(2-methoxy-5-nitrophenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2-methoxy-5-nitrophenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to an acrylate moiety
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-(2-methoxy-5-nitrophenyl)acrylate can be synthesized through a series of chemical reactions starting from 2,4-dimethoxybenzoic acid. The key steps involve decarboxylative iodination followed by a palladium(II)-catalyzed Heck reaction . The nitration at the 5-position of the benzene ring is achieved using nitric acid in acetic acid, resulting in the desired regioisomer as a single product .
Industrial Production Methods
化学反应分析
Types of Reactions
Methyl 3-(2-methoxy-5-nitrophenyl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and a suitable electrophile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
Methyl 3-(2-methoxy-5-nitrophenyl)acrylate has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of Methyl 3-(2-methoxy-5-nitrophenyl)acrylate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The acrylate moiety can participate in Michael addition reactions, leading to the formation of covalent bonds with nucleophiles in biological systems.
相似化合物的比较
Similar Compounds
Methyl 3-(2,4-dimethoxy-5-nitrophenyl)acrylate: Similar structure with an additional methoxy group.
Methyl 2-acetyl-3-(3-nitrophenyl)acrylate: Contains an acetyl group instead of a methoxy group.
Methyl 2-acetyl-3-(5-(3-nitrophenyl)-2-furyl)acrylate: Contains a furyl ring instead of a methoxy group.
Uniqueness
Methyl 3-(2-methoxy-5-nitrophenyl)acrylate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. The presence of both methoxy and nitro groups allows for diverse chemical reactivity and potential biological activity.
属性
CAS 编号 |
94006-37-8 |
|---|---|
分子式 |
C11H11NO5 |
分子量 |
237.21 g/mol |
IUPAC 名称 |
methyl (E)-3-(2-methoxy-5-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11NO5/c1-16-10-5-4-9(12(14)15)7-8(10)3-6-11(13)17-2/h3-7H,1-2H3/b6-3+ |
InChI 键 |
OWLBJCIGCQVGCE-ZZXKWVIFSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C/C(=O)OC |
规范 SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















